molecular formula C28H47N B050975 Squalene N-methylimine CAS No. 123453-64-5

Squalene N-methylimine

Cat. No. B050975
M. Wt: 397.7 g/mol
InChI Key: VCGJAAAECOMPHW-FUDGTJQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squalene N-methylimine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized from squalene, a natural organic compound found in shark liver oil, which makes it a sustainable and eco-friendly option for chemical synthesis.

Scientific Research Applications

Squalene N-methylimine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could make it a potential treatment for various diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism Of Action

The mechanism of action of squalene N-methylimine is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and suppressing the activity of pro-inflammatory cytokines. This leads to a reduction in oxidative stress and inflammation, which can have a positive effect on various physiological processes.

Biochemical And Physiological Effects

Squalene N-methylimine has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to reduce oxidative stress. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of squalene N-methylimine is that it is synthesized from a natural compound, making it a sustainable and eco-friendly option for chemical synthesis. Additionally, it has been found to be relatively non-toxic and safe for use in lab experiments. However, one limitation of squalene N-methylimine is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on squalene N-methylimine. One area of interest is its potential as a treatment for various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a new antibiotic. Finally, more research is needed to optimize its synthesis method and to improve its solubility for use in lab experiments.
Conclusion
Squalene N-methylimine is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively easy and cost-effective, and it has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are many future directions for research on this compound, making it an exciting area of study for scientists and researchers.

Synthesis Methods

Squalene N-methylimine is synthesized from squalene through a simple chemical reaction. Squalene is first oxidized to squalene epoxide, which is then reacted with methylamine to produce squalene N-methylimine. This synthesis method is relatively easy and cost-effective, making it a viable option for large-scale production.

properties

CAS RN

123453-64-5

Product Name

Squalene N-methylimine

Molecular Formula

C28H47N

Molecular Weight

397.7 g/mol

IUPAC Name

(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine

InChI

InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23?

InChI Key

VCGJAAAECOMPHW-FUDGTJQZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C

synonyms

squalene N-methylimine

Origin of Product

United States

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